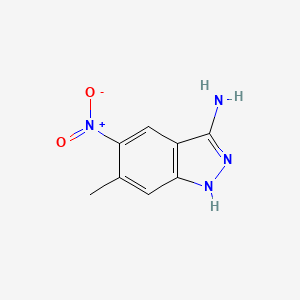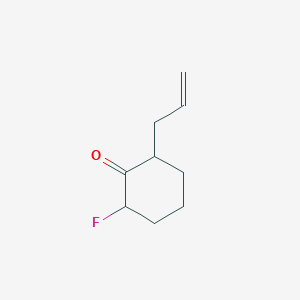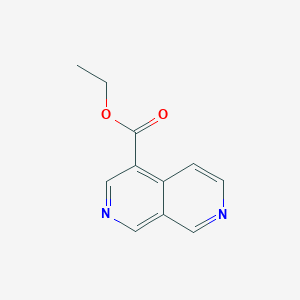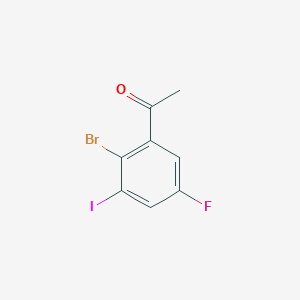
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is a synthetic organic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis (SPPS) to protect amino acids during the assembly of peptide chains. The compound’s structure includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an isopropyl group, adding steric bulk and influencing the compound’s reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino acids or their derivatives.
Introduction of the Isopropyl Group: This step often involves alkylation reactions where an isopropyl halide reacts with the azetidine intermediate.
Attachment of the Fmoc Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further reactions.
Oxidation and Reduction: The compound can participate in oxidation or reduction reactions depending on the functional groups present in the reaction environment.
Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling Reactions: Carbodiimides like DIC (diisopropylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
Major Products:
Peptides: When used in SPPS, the major products are peptides with specific sequences determined by the order of amino acid addition.
Deprotected Amines: After Fmoc removal, the free amine can be further functionalized or coupled to other molecules.
Aplicaciones Científicas De Investigación
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals.
Bioconjugation: The compound can be used to attach peptides to other biomolecules, aiding in the study of protein interactions and functions.
Material Science: Peptides synthesized with this compound can be used to create novel materials with specific properties for industrial applications.
Mecanismo De Acción
The primary mechanism of action for 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid in peptide synthesis involves the protection and deprotection of amino groups. The Fmoc group protects the amine during peptide chain assembly and is removed under basic conditions to allow for further reactions. This protection strategy prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide product.
Comparación Con Compuestos Similares
Fmoc-Protected Amino Acids: Such as Fmoc-Lysine or Fmoc-Phenylalanine, which also use the Fmoc group for protection during peptide synthesis.
Boc-Protected Amino Acids: These use a tert-butyloxycarbonyl (Boc) group for protection and are removed under acidic conditions.
Uniqueness: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is unique due to its azetidine ring, which can impart different steric and electronic properties compared to other Fmoc-protected amino acids. This can influence the reactivity and solubility of the compound, making it suitable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-13(2)18-11-23(20(18)21(24)25)22(26)27-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-20H,11-12H2,1-2H3,(H,24,25) |
Clave InChI |
VFHWHASVNQSYAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)




![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)


![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)

